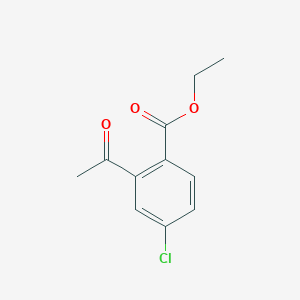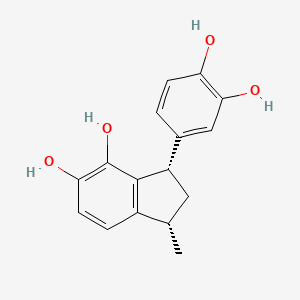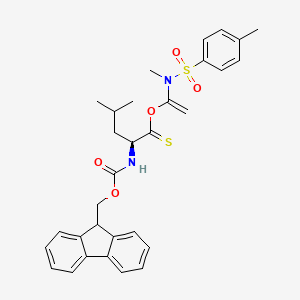
tert-Butyl 3-bromoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromoacrylate: is an organic compound with the molecular formula C7H11BrO2. It is a derivative of acrylic acid, where the hydrogen atom on the third carbon is replaced by a bromine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromoacrylate can be synthesized through the bromination of tert-butyl acrylate. The reaction typically involves the addition of bromine to the double bond of tert-butyl acrylate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process to ensure high yield and purity. The process involves the use of bromine and tert-butyl acrylate in the presence of a catalyst to facilitate the reaction. The product is then purified through distillation and recrystallization to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-bromoacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles and nucleophiles.
Polymerization Reactions: The acrylate group can undergo polymerization to form polymers with specific properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used. The reactions are usually performed under mild conditions to prevent polymerization.
Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 3-aminoacrylate, tert-butyl 3-thioacrylate, and tert-butyl 3-alkoxyacrylate.
Addition Reactions: Products include tert-butyl 3-bromo-2-hydroxypropanoate and tert-butyl 3-bromo-2-alkoxypropanoate.
Polymerization Reactions: Polymers with specific properties depending on the monomers used in the polymerization process.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-bromoacrylate is used as a building block in organic synthesis. It is employed in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is used in the synthesis of bioactive compounds and as a tool for studying enzyme mechanisms.
Medicine: this compound is used in the development of new drugs and therapeutic agents
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-bromoacrylate involves its ability to act as an electrophile due to the presence of the bromine atom. It can react with nucleophiles to form new chemical bonds. The acrylate moiety allows for polymerization reactions, leading to the formation of polymers with specific properties. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
tert-Butyl 2-bromoacrylate: Similar in structure but with the bromine atom on the second carbon.
tert-Butyl bromoacetate: Contains a bromine atom on the alpha carbon of the acetate group.
Methyl 2-bromoacrylate: Similar to tert-butyl 3-bromoacrylate but with a methyl ester group instead of a tert-butyl group.
Uniqueness: this compound is unique due to the position of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. The presence of the tert-butyl group provides steric hindrance, making it more selective in certain reactions compared to similar compounds.
Propiedades
Fórmula molecular |
C7H11BrO2 |
|---|---|
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-bromoprop-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-7(2,3)10-6(9)4-5-8/h4-5H,1-3H3/b5-4+ |
Clave InChI |
MKFATBGZILNPHH-SNAWJCMRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/Br |
SMILES canónico |
CC(C)(C)OC(=O)C=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)

![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)
![1-Vinyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832308.png)
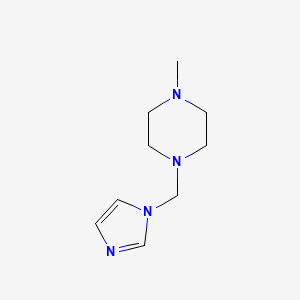

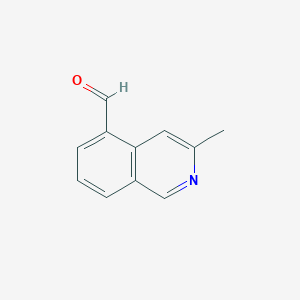
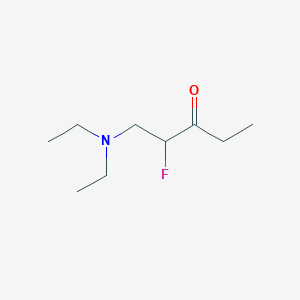

![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
